molecular formula C19H17NO B1589101 (4-(Diphenylamino)phenyl)methanol CAS No. 25069-40-3

(4-(Diphenylamino)phenyl)methanol

Cat. No.: B1589101
CAS No.: 25069-40-3
M. Wt: 275.3 g/mol
InChI Key: FJNLLLILLNFUCS-UHFFFAOYSA-N
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Description

(4-(Diphenylamino)phenyl)methanol is an organic compound with the molecular formula C19H17NO It is characterized by the presence of a diphenylamino group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diphenylamino)phenyl)methanol typically involves the reduction of (4-(Diphenylamino)phenyl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would likely include steps for purification and quality control to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (4-(Diphenylamino)phenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound itself is typically synthesized through reduction reactions, as mentioned earlier.

    Substitution: The phenyl rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: (4-(Diphenylamino)phenyl)methanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(4-(Diphenylamino)phenyl)methanol has several applications in scientific research:

    Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-donating properties.

    Photonic Materials: The compound is explored for its potential in photonic applications, including light-harvesting materials and sensors.

    Chemical Sensors: Its unique structure allows it to be used in the development of chemical sensors for detecting various analytes.

    Biological Studies:

Mechanism of Action

The mechanism of action of (4-(Diphenylamino)phenyl)methanol in its applications is primarily based on its electron-donating ability and structural properties. In organic electronics, it facilitates charge transport and improves the efficiency of devices. The diphenylamino group enhances the compound’s ability to participate in electron transfer processes, making it valuable in photonic and electronic applications.

Comparison with Similar Compounds

    (4-(Dimethylamino)phenyl)methanol: Similar in structure but with dimethylamino groups instead of diphenylamino.

    (4-(Diphenylamino)phenyl)methanone: The oxidized form of (4-(Diphenylamino)phenyl)methanol.

    (4-(Diphenylamino)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.

Uniqueness: this compound is unique due to the presence of the diphenylamino group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron donation and charge transport.

Properties

IUPAC Name

[4-(N-phenylanilino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNLLLILLNFUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462398
Record name (4-(Diphenylamino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25069-40-3
Record name 4-(Diphenylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25069-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(Diphenylamino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2B (3.637 g, 13.3 mmol) in methanol was added dropwise at 0° C. a solution of NaBH4 added to 3.9 g NaOH dissolved in 7.8 mL H2O. The solution was allowed to stir at room temperature overnight. Water was added and the product was extracted with ether (2×) and washed with brine (2×). The combined ether extracts were dried over MgSO4. The solvent was removed and the product was purified using flash chromatography with a hexanes and then ethyl acetate. The ethyl acetate fraction was collected and the solvent removed to reveal 2.667 g (74%) of a honey yellow crystal solid. 1H NMR (CDCl3): δ4.63 (d, 2H), δ6.97-7.06 (m, 6H), δ7.09 (m, 2H), δ7.20-7.28 (m, 6H); m/z 298.1 (M++Na), 276.1 (M++H), 258.1 (M+-H2O).
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Synthesis routes and methods II

Procedure details

The compound (1) obtained in Example 1-1, that is, 4-(diphenylamino)benzaldehyde, (4.2 g) was dissolved in 50 mL of ethanol and a solution prepared by dissolving 0.29 g of NaBH4 in 0.1 M aqueous solution of NaOH (15 mL) was slowly added thereto. The reactant solution was reacted at room temperature for 4 hours. An organic layer was separated from the reactant solution using methylene chloride and recrystallized in a methylene chloride/hexane solvent, yielding 92% of a white solid. Data of NMR spectra confirmed that the product had the same structure as the compound (2) in the reaction scheme 2.
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0.29 g
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (4-(diphenylamino)phenyl)methanol in photorefractive polymer composites?

A: this compound acts as a photoconductive plasticizer in triphenylamine-based photorefractive polymer composites. [, , ] These composites typically consist of a photoconductive polymer, a nonlinear optical dye, and a sensitizer. TPAOH enhances the photoconductivity of the composite by increasing the mobility of charge carriers (holes) generated upon light irradiation. []

Q2: How does the performance of this compound compare to other plasticizers in photorefractive composites?

A: Studies have shown that photorefractive composites utilizing this compound as a plasticizer exhibit significantly higher photocurrents compared to those using (2,4,6-trimethylphenyl)diphenylamine (TAA). [] This difference in performance is attributed to the higher hole mobility facilitated by TPAOH, as demonstrated through transient photocurrent analysis and calculations using the Bässler formalism. []

Q3: What analytical techniques are used to characterize this compound and its impact on photorefractive materials?

A: Photoelectron yield spectroscopy is a key technique for studying TPAOH's electronic properties. This technique helps determine the highest occupied molecular orbital (HOMO) level, which corresponds to the ionization potential, and the width of the density of states (DOS), both crucial parameters for understanding charge transport phenomena. [] Additionally, transient photocurrent analysis provides insights into the dynamics of charge carriers within the material, further elucidating the role of TPAOH in enhancing photoconductivity. []

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